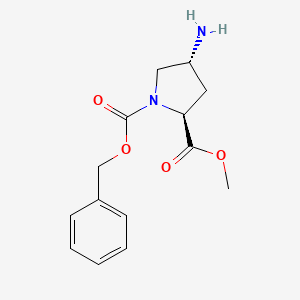
1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate, commonly known as BMD, is a synthetic compound used for a variety of scientific research applications. It is an amine-containing carboxylic acid derivative, which has a molecular weight of 247.31 g/mol and a boiling point of 204-205°C. BMD has been used in numerous laboratory experiments, including those related to drug discovery, enzyme inhibition, and protein-protein interactions. This article will discuss the synthesis method of BMD, its application in scientific research, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Catalytic Reactions and Synthesis
One study detailed the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines. This process enabled the synthesis of pyrrolidine derivatives, including 1-benzyl-2-methyl-4,4-diphenylpyrrolidine, showcasing the functional group compatibility and moisture insensitivity of the reaction. This method provides a pathway for the synthesis of complex pyrrolidines from simpler precursors (C. Bender & R. Widenhoefer, 2005).
Pharmacological Tools
Another study focused on the synthesis and biological evaluation of a 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, demonstrating selectivity for metabotropic glutamate receptor 6 (mGluR6). This compound may serve as a valuable tool for pharmacological research, contributing insights into receptor selectivity and potential therapeutic applications (W. Tueckmantel et al., 1997).
Antimicrobial Activity
Research on novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, was conducted under microwave-assisted synthesis conditions. One of the derivatives demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (K. Sreekanth & A. Jha, 2020).
Neuroprotection and Receptor Selectivity
A study on aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) revealed its potency as a selective agonist for mGlu2 and mGlu3 receptors. In cortical cultures, this compound attenuated neuronal degeneration induced by NMDA, suggesting its protective role against excitotoxic neuronal death and its potential as a neuroprotective drug (G. Battaglia et al., 1998).
Organic Chemistry and Derivatization
Research on electrogenerated chemiluminescence (ECL) derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (HPLC) identified 2-(2-aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as selective and sensitive derivatization agents. This study highlights the application of pyrrolidine derivatives in analytical chemistry, improving the detection sensitivity for carboxylic acids and amines (H. Morita & M. Konishi, 2002).
Propiedades
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYAHNRIJNKMAH-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)
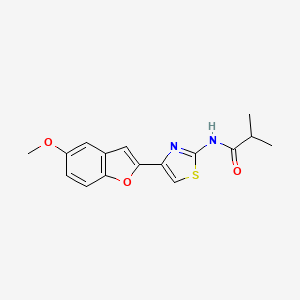

![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)
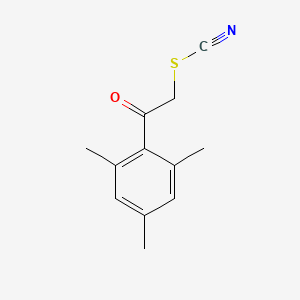



![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)
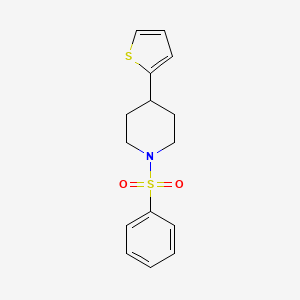

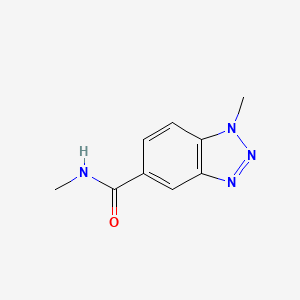
![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)
